molecular formula C17H15FN2O3S B5781576 ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate

カタログ番号 B5781576
分子量: 346.4 g/mol
InChIキー: FTWDUZLFAIMALG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate, also known as FFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FFA-1 belongs to the family of thiazolidinedione derivatives and has been shown to exhibit anti-inflammatory and anti-diabetic properties.

作用機序

The mechanism of action of ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate involves the activation of PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound leads to increased insulin sensitivity and improved glucose uptake in peripheral tissues. This compound also inhibits the production of pro-inflammatory cytokines and chemokines by modulating the activity of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of diabetes, this compound has been shown to improve glucose tolerance, reduce insulin resistance, and decrease plasma glucose levels. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

実験室実験の利点と制限

Ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. This compound has also been shown to have a favorable safety profile, which makes it a suitable candidate for preclinical studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. Additionally, this compound has not been tested in human clinical trials, which limits its potential for clinical translation.

将来の方向性

There are several future directions for the research on ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate. First, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound. Second, studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases. Third, studies are needed to investigate the potential of this compound as a drug candidate for combination therapy with other drugs. Fourth, studies are needed to investigate the potential of this compound as a tool for studying the role of PPARγ in metabolic and inflammatory diseases. In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of diabetes and inflammatory diseases. Further research is needed to fully realize the potential of this compound as a drug candidate.

合成法

The synthesis of ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction between 4-fluorobenzoic acid and ethyl 4-aminobenzoate in the presence of thionyl chloride. The resulting intermediate is then reacted with thiourea to form the final product, this compound. The synthesis of this compound has been reported in several research papers and has been optimized to yield high purity and high yield.

科学的研究の応用

Ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications in the treatment of diabetes and inflammatory diseases. In particular, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and improve insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

特性

IUPAC Name

ethyl 4-[(4-fluorobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-2-23-16(22)12-5-9-14(10-6-12)19-17(24)20-15(21)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWDUZLFAIMALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。